2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide
Overview
Description
2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide is a synthetic organic compound featuring a unique structure that combines elements of benzothiophene, pyrimidine, and fluoroaryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide, several steps are required:
Formation of the benzothieno[3,2-d]pyrimidine core: : This is typically achieved through a condensation reaction involving appropriate benzothiophene and pyrimidine derivatives.
Fluorination: : Incorporating a fluorine atom into the structure, which generally involves electrophilic or nucleophilic fluorination reactions.
Amidation: : Introducing the N-(4-methylbenzyl)acetamide moiety via an amidation reaction, using reagents like acyl chlorides or anhydrides in the presence of a suitable base.
Industrial Production Methods
Industrial production often scales up these methods, optimizing reaction conditions for yield and purity:
Batch and Continuous Flow Reactors: : Used to control reaction parameters precisely.
Catalysts and Optimized Reagents: : Employed to improve efficiency and selectivity of reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide can undergo oxidation reactions, typically facilitated by strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : The compound can be reduced using agents like lithium aluminium hydride or sodium borohydride, leading to the formation of corresponding alcohols or amines.
Substitution: : Nucleophilic substitution reactions can occur, particularly on the fluoroaryl group, facilitated by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, Chromium trioxide.
Reduction: : Lithium aluminium hydride, Sodium borohydride.
Substitution: : Amines, Thiols.
Major Products
Oxidation: : Leads to ketones, carboxylic acids.
Reduction: : Produces alcohols or amines.
Substitution: : Yields various substituted derivatives.
Scientific Research Applications
2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide has diverse applications:
Chemistry: : Serves as a precursor in the synthesis of complex molecules and in studying reaction mechanisms.
Biology: : Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: : Explored for therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: : Utilized in the development of advanced materials, including organic electronics and polymers.
Mechanism of Action
The compound's mechanism of action varies depending on the application:
Biological Interactions: : It may interact with enzymes or receptors, affecting biological pathways and cellular functions.
Molecular Targets: : Includes enzymes, DNA, and specific cellular receptors.
Pathways Involved: : Pathways involving cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenyl)-N-(4-methylbenzyl)acetamide
2-(9-fluoro-3H-benzothieno[3,2-d]pyrimidin-4-one)
Uniqueness
What sets 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide apart is its unique combination of functional groups and structural complexity, offering distinct reactivity and biological properties not observed in simpler analogs.
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Properties
IUPAC Name |
2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-[(4-methylphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S/c1-12-5-7-13(8-6-12)9-22-16(25)10-24-11-23-18-17-14(21)3-2-4-15(17)27-19(18)20(24)26/h2-8,11H,9-10H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIDREHXCMSGAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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